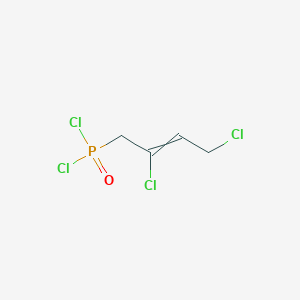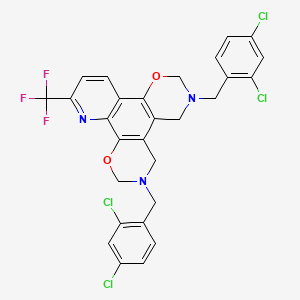
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the oxazino and pyrido rings. The dichlorophenyl and trifluoromethyl groups are then added through specific substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(methyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(ethyl)-
Uniqueness
The uniqueness of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
41193-00-4 |
|---|---|
Fórmula molecular |
C28H20Cl4F3N3O2 |
Peso molecular |
629.3 g/mol |
Nombre IUPAC |
5,10-bis[(2,4-dichlorophenyl)methyl]-16-(trifluoromethyl)-3,12-dioxa-5,10,15-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),15,17-pentaene |
InChI |
InChI=1S/C28H20Cl4F3N3O2/c29-17-3-1-15(22(31)7-17)9-37-11-20-21-12-38(10-16-2-4-18(30)8-23(16)32)14-40-27(21)25-19(26(20)39-13-37)5-6-24(36-25)28(33,34)35/h1-8H,9-14H2 |
Clave InChI |
ZDZFVCAMTJIFEH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C(C4=C2CN(CO4)CC5=C(C=C(C=C5)Cl)Cl)N=C(C=C3)C(F)(F)F)OCN1CC6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

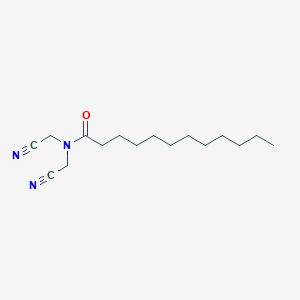
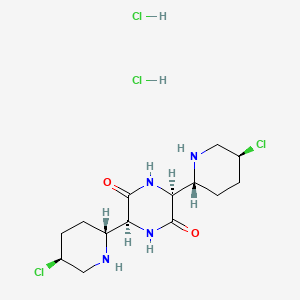
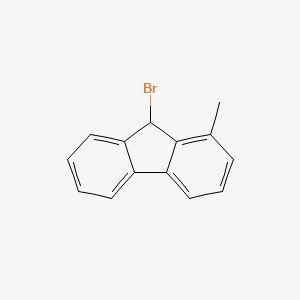
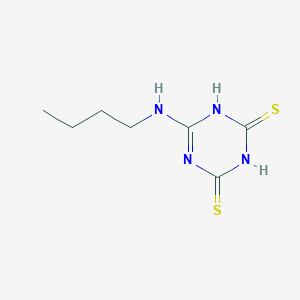



propanedioate](/img/structure/B14673634.png)
